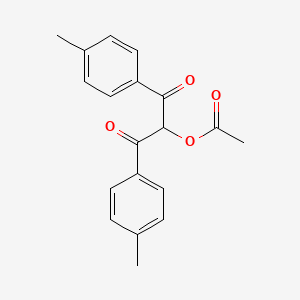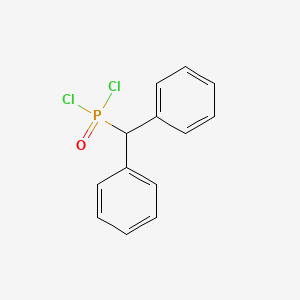
(Diphenylmethyl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylmethyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of two phenyl groups attached to a central phosphorus atom, which is also bonded to two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Diphenylmethyl)phosphonic dichloride can be synthesized through the reaction of diphenylmethanol with phosphorus trichloride. The reaction typically occurs in the presence of a base, such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
Ph2CHOH+PCl3→Ph2CHPCl2+HCl
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to handle the exothermic nature of the reaction and to ensure efficient mixing of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
(Diphenylmethyl)phosphonic dichloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form diphenylmethylphosphonic acid.
Oxidation and Reduction: The phosphorus center can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., dimethylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in organic solvents such as chloroform or dichloromethane.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products include phosphonamides, phosphonates, and phosphonothioates.
Hydrolysis: Diphenylmethylphosphonic acid.
Oxidation: Diphenylmethylphosphonic acid derivatives.
Reduction: Diphenylmethylphosphine.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Diphenylmethyl)phosphonic dichloride is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and phosphonamides. It serves as a precursor for various phosphorus-containing compounds.
Biology and Medicine
In biological research, this compound is used to synthesize phosphonate analogs of biologically active molecules. These analogs are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of (Diphenylmethyl)phosphonic dichloride involves the reactivity of the phosphorus-chlorine bonds. In nucleophilic substitution reactions, the chlorine atoms are displaced by nucleophiles, forming new phosphorus-nucleophile bonds. The reactivity is influenced by the electronic and steric effects of the diphenylmethyl group, which can stabilize the transition state and intermediate species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylphosphonic dichloride: Similar structure but with a benzyl group instead of a diphenylmethyl group.
Phenylphosphonic dichloride: Contains a single phenyl group attached to the phosphorus atom.
Methylphosphonic dichloride: Contains a methyl group instead of a diphenylmethyl group.
Uniqueness
(Diphenylmethyl)phosphonic dichloride is unique due to the presence of two phenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications where other phosphonic dichlorides may not be as effective.
Eigenschaften
IUPAC Name |
[dichlorophosphoryl(phenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2OP/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBSTAZRJYYGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2OP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571503 |
Source


|
| Record name | (Diphenylmethyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54767-39-4 |
Source


|
| Record name | (Diphenylmethyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
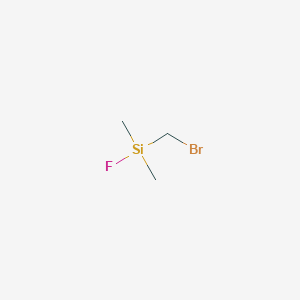

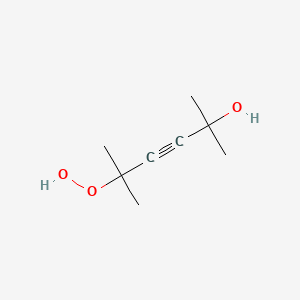

![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)

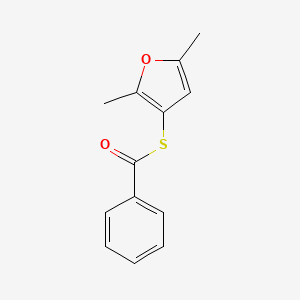
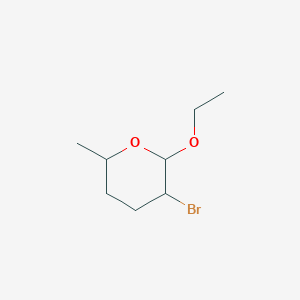
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)


![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)
